molecular formula C55H85ClCuN20O21S2 B1677689 Phleomycin CAS No. 11006-33-0

Phleomycin

Cat. No. B1677689
CAS RN: 11006-33-0
M. Wt: 1326.4 g/mol
InChI Key: QZGJYYBUEYHNGV-GEYAUAICSA-N
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Description

Phleomycins are a group of glycopeptide antibiotics found in Streptomyces which are closely related to bleomycin . They are active against most bacteria, filamentous fungi, yeast, plant, and animal cells .


Synthesis Analysis

Phleomycin samples used in studies were prepared by Bristol Laboratories using improved cultures of Streptomyces verticillus .


Molecular Structure Analysis

Phleomycins have structures that include a dihydrothiazole moiety .


Chemical Reactions Analysis

Phleomycin is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .


Physical And Chemical Properties Analysis

Phleomycin has been purified as the blue copper-containing powder inhibiting Gram positive and negative bacteria . It is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .

Scientific Research Applications

Antitumor Properties : Phleomycin has been identified for its potential antitumor activity. Bradner and Pindell (1962) highlighted its antitumor properties against various transplanted tumors in rodents, utilizing a lysogenic induction technique for evaluation. This early study indicated Phleomycin's promising role in cancer research, focusing on its ability to inhibit tumor growth in vivo Bradner & Pindell, 1962.

Mechanisms of DNA Damage : The cytotoxic and mutagenic effects of Phleomycin, and its related family member Bleomycin, are attributed to their capacity to mediate DNA damage. This includes the induction of both single-stranded and double-stranded DNA breaks, necessitating the presence of specific cofactors for this activity. Understanding these mechanisms has been crucial for the development of more potent and less toxic therapeutic agents Chen & Stubbe, 2005.

Cell Cycle Arrest in Yeast : Phleomycin-induced DNA damage has been shown to inhibit growth and cause cell cycle arrest in the G2-phase in the fission yeast Schizosaccharomyces pombe. This effect underscores the antibiotic's utility as a tool for studying DNA damage and cell cycle checkpoints in model organisms Belenguer et al., 1995.

Transformation of Eukaryotes : The Phleomycin-resistance gene (Sh ble) has been utilized in molecular biology as a selectable marker for both lower and higher eukaryotes. This application highlights Phleomycin's role beyond its antitumor activity, serving as a valuable tool in genetic engineering and biotechnology Drocourt et al., 1990.

Inhibition of Replication in HeLa Cells : Phleomycin has demonstrated specific actions in synchronized cultures of HeLa cells, including the inhibition of DNA synthesis and prevention of cell division. These findings provide insights into Phleomycin's unique action mechanisms, potentially valuable in elucidating cellular processes essential for mitosis Kajiwara et al., 1966.

DNA and RNA Cleavage : Beyond its role in antitumor activity, Phleomycin and its relatives have been explored for their ability to cleave DNA and RNA. This property is of interest for understanding the antibiotic's interaction with genetic material and its potential applications in studying nucleic acid biology Carter et al., 1990.

Safety And Hazards

Phleomycin is harmful if swallowed . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

Phleomycin has unique biological activities and further chemical studies became more interesting . It has been used in research to increase transformation efficiency and promote single integrations in Schizophyllum commune .

properties

IUPAC Name

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBLKGHRWFGINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H75N17O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide

CAS RN

11006-33-0
Record name Phleomycin from Streptomyces verticillus
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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